2-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide
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Overview
Description
2-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with a chlorine atom at the 2-position and a sulfonamide group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Gewald Reaction: This step involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source to form 2-aminothiophene derivatives.
Pyrimidone Formation: The 2-aminothiophene is then reacted with formamide or similar reagents to form the pyrimidone ring.
Chlorination: The pyrimidone derivative is chlorinated using reagents such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 2-position.
Sulfonamide Formation: Finally, the chlorinated thieno[2,3-d]pyrimidine is reacted with sulfonamide reagents to introduce the sulfonamide group at the 6-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scalability and cost-effectiveness. The process involves the use of bulk chemicals and standard laboratory equipment, ensuring high yields and purity without the need for chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the sulfonamide group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, to form more complex structures
Common Reagents and Conditions
Chlorination: Phosphorus oxychloride (POCl3) is commonly used for chlorination.
Substitution: Nucleophiles like amines or thiols are used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) are employed
Major Products Formed
The major products formed from these reactions include various substituted thieno[2,3-d]pyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
2-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as dihydropteroate synthetase, which is involved in folic acid synthesis in bacteria.
Pathways Involved: By inhibiting these enzymes, the compound disrupts the synthesis of essential biomolecules, leading to the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorothieno[3,2-d]pyrimidine
- 2,4-Dichlorothieno[3,2-d]pyrimidine
- 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid
Uniqueness
2-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide is unique due to the presence of both the chlorine atom and the sulfonamide group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C6H4ClN3O2S2 |
---|---|
Molecular Weight |
249.7 g/mol |
IUPAC Name |
2-chlorothieno[2,3-d]pyrimidine-6-sulfonamide |
InChI |
InChI=1S/C6H4ClN3O2S2/c7-6-9-2-3-1-4(14(8,11)12)13-5(3)10-6/h1-2H,(H2,8,11,12) |
InChI Key |
QEKHPJLBIWCHCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=NC(=NC=C21)Cl)S(=O)(=O)N |
Origin of Product |
United States |
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